1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene

Descripción general

Descripción

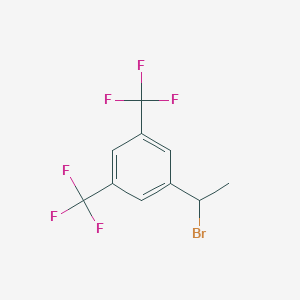

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromoethyl group and two trifluoromethyl groups

Métodos De Preparación

The synthesis of 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene typically involves the bromination of an appropriate precursor. One common method involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives. Common reducing agents include lithium aluminum hydride or sodium borohydride.

Aplicaciones Científicas De Investigación

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used in the design of bioactive molecules, particularly in the development of pharmaceuticals where trifluoromethyl groups are known to enhance metabolic stability and bioavailability.

Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the field of oncology where halogenated compounds often exhibit anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mecanismo De Acción

The mechanism by which 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The bromoethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl groups can influence the compound’s electronic properties, making it more reactive towards electrophiles. The molecular targets and pathways involved vary depending on the specific application, but generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups.

Comparación Con Compuestos Similares

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene can be compared with other similar compounds such as:

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of two trifluoromethyl groups, which can lead to different reactivity and applications.

1-Bromo-3,5-bis(trifluoromethyl)benzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.

1-(Bromomethyl)-3-(trifluoromethyl)benzene: Similar structure but with only one trifluoromethyl group, affecting its electronic properties and reactivity.

Actividad Biológica

Introduction

1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl groups and bromine substituent, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H8BrF6

- Molecular Weight : 307.03 g/mol

- Physical State : Solid

- Melting Point : Approximately 55 °C

- Storage Conditions : Recommended at room temperature in an inert atmosphere to prevent degradation.

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. The trifluoromethyl groups enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively. This property may facilitate interactions with various targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives exhibiting topoisomerase II inhibitory activity have shown promise in inducing apoptosis in cancer cell lines such as HepG2 and MCF-7 .

Case Study: Topoisomerase II Inhibition

A study demonstrated that certain derivatives of 3,5-bis(trifluoromethyl)benzene exhibited significant cytotoxicity against human cancer cell lines by inhibiting topoisomerase II. The mechanism involved G2/M phase cell cycle arrest and subsequent apoptosis . This suggests that this compound may share similar mechanisms due to structural similarities.

Toxicological Profile

The safety profile of this compound indicates potential irritative effects:

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

Precautionary measures include wearing protective gear when handling the compound .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF6 |

| Molecular Weight | 307.03 g/mol |

| Melting Point | ~55 °C |

| Physical State | Solid |

| Storage Conditions | Inert atmosphere at room temperature |

Propiedades

IUPAC Name |

1-(1-bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15,16)17/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJHYPQTIIFNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513649 | |

| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160376-84-1 | |

| Record name | 1-(1-Bromoethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.